Benzyl-PEG11-Boc: A Technical Guide for Researchers
Benzyl-PEG11-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties, applications, and experimental considerations for Benzyl-PEG11-Boc, a heterobifunctional linker integral to advancements in therapeutic research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of Benzyl-PEG11-Boc
Benzyl-PEG11-Boc is a high-purity, PEG-based linker designed for use in the synthesis of PROTAC molecules.[1] Its structure features a benzyl (B1604629) group at one terminus, a polyethylene (B3416737) glycol (PEG) chain with 11 ethylene (B1197577) glycol units, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. This trifecta of components imparts a unique set of properties that are highly advantageous in the construction of complex bioconjugates.
The PEG component, a hydrophilic chain, significantly enhances the solubility and bioavailability of the molecules it is incorporated into.[2][3][4][5] The terminal benzyl and Boc groups serve as orthogonal protecting groups, allowing for sequential and controlled conjugation reactions. The Boc group can be readily removed under acidic conditions to reveal a primary amine, while the benzyl ether linkage offers a more robust protecting group that can be cleaved under specific reductive, oxidative, or strongly acidic conditions.
Quantitative Data
The key physicochemical properties of Benzyl-PEG11-Boc are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 706.86 g/mol | |
| Molecular Formula | C35H62O14 | |
| Appearance | Liquid | |
| Color | Colorless to light yellow | |
| Storage Conditions | -20°C for up to 3 years (pure form) |
Applications in Drug Development
The primary application of Benzyl-PEG11-Boc is as a linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.
The structure of a PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The Benzyl-PEG11-Boc linker serves as the bridge, and its length and flexibility are critical for the proper orientation of the two ligands to facilitate the ubiquitination and subsequent degradation of the target protein.
Beyond PROTACs, the principles of using PEG linkers with orthogonal protecting groups are central to the broader field of bioconjugation, including the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Signaling Pathways and Experimental Workflows
The logical flow of utilizing Benzyl-PEG11-Boc in a research context, particularly for PROTAC development, involves a series of well-defined steps from synthesis to biological evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments involving Benzyl-PEG11-Boc and similar heterobifunctional linkers.
Boc Deprotection of the PEG Linker
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEG linker (e.g., Benzyl-PEG11-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
(Optional) For neutralization to the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
PROTAC Synthesis via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) to the deprotected amine of the PEG linker.
Materials:
-
Deprotected Benzyl-PEG11-NH₂
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the deprotected Benzyl-PEG11-NH₂ to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Cleavage of the Benzyl Ether
The benzyl ether is a stable protecting group that can be cleaved under specific conditions. Catalytic hydrogenation is a common and mild method.
Materials:
-
Benzyl-ether containing compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
Procedure:
-
Dissolve the benzyl-ether containing compound in a suitable solvent in a flask appropriate for hydrogenation.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with H₂ or a dedicated hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Note: This method is not suitable for substrates containing other reducible functional groups. Alternative methods for benzyl ether cleavage include using strong acids or oxidative reagents.
Conclusion
Benzyl-PEG11-Boc is a versatile and powerful tool for researchers in drug development and bioconjugation. Its well-defined structure and the orthogonal nature of its protecting groups allow for a modular and controlled approach to the synthesis of complex molecules like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of Benzyl-PEG11-Boc in innovative therapeutic research.
References
- 1. Benzyl-PEG11-Boc | PROTAC连接子 | MCE [medchemexpress.cn]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
